

3-Hydroxy-2-methylpentanal: A Technical Overview for Fragrance Applications

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Compound of Interest

Compound Name: 3-Hydroxy-2-methylpentanal

Cat. No.: B3192230

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An In-depth Guide for Researchers and Formulation Scientists

3-Hydroxy-2-methylpentanal is a key β -hydroxy aldehyde used as a versatile intermediate and building block in the fragrance industry.[1][2] Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, allows for significant chemical transformations, making it a valuable precursor in the synthesis of various fragrance materials.[1] This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, and safety considerations relevant to its application in fragrance formulations.

Chemical and Physical Properties

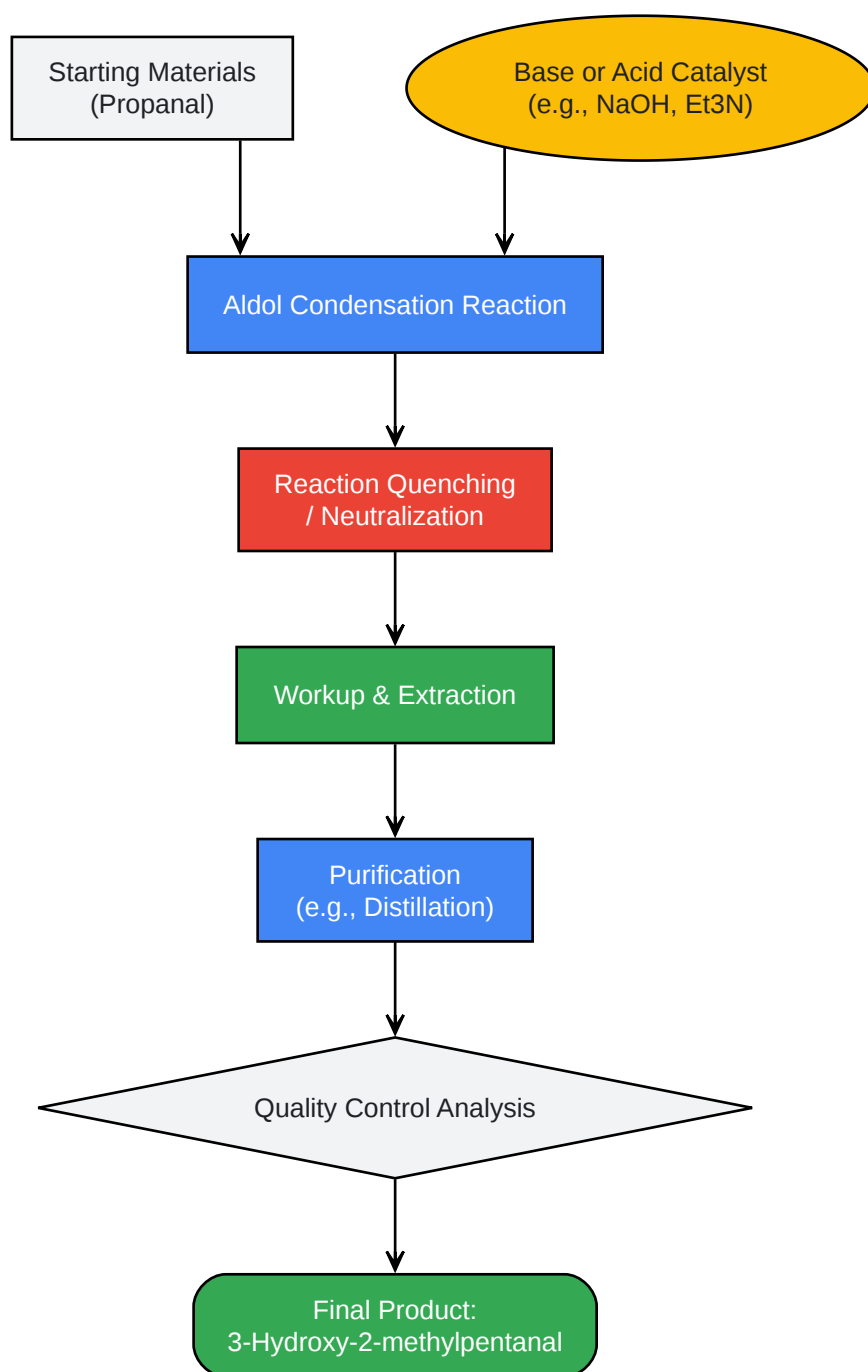
3-Hydroxy-2-methylpentanal is a colorless to pale yellow liquid known for its sweet, fruity odor.[2][3] It is characterized by the presence of two stereogenic centers, leading to the existence of multiple stereoisomers, which is a key consideration in stereoselective synthesis for fragrance applications.[1][4][5]

Table 1: Physicochemical Properties of **3-Hydroxy-2-methylpentanal**

Property	Value	Reference(s)
CAS Number	615-30-5	[1][2][6][7]
Molecular Formula	C ₆ H ₁₂ O ₂	[1][2][6][7]
Molecular Weight	116.16 g/mol	[1][7][8]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Sweet, fruity	[3][6]
Boiling Point	180.5°C at 760 mmHg	[1][6][7][9]
Density	0.943 g/cm ³	[1][6][7][9]
Flash Point	68.2°C	[6][7][9]
Vapor Pressure	0.264 mmHg at 25°C	[6][7][9]
Refractive Index	1.424	[3][6][9]
LogP	0.59230	[3]
Topological Polar Surface Area	37.3 Å ²	[2]

Synthesis and Manufacturing

The most prominent industrial synthesis of **3-Hydroxy-2-methylpentanal** is achieved through the self-condensation of propanal (propionaldehyde) via an Aldol addition reaction.[1] This reaction can be catalyzed by either an acid or a base. In a typical base-catalyzed process, a propanal molecule is deprotonated to form a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of a second propanal molecule. The resulting alkoxide is then protonated to yield the final β-hydroxy aldehyde product.[1] Reaction conditions such as temperature and catalyst concentration can be controlled to favor the formation of **3-Hydroxy-2-methylpentanal** over its dehydration product, 2-methyl-2-pentenal.[1]



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A generalized workflow for the synthesis of **3-Hydroxy-2-methylpentanal**.

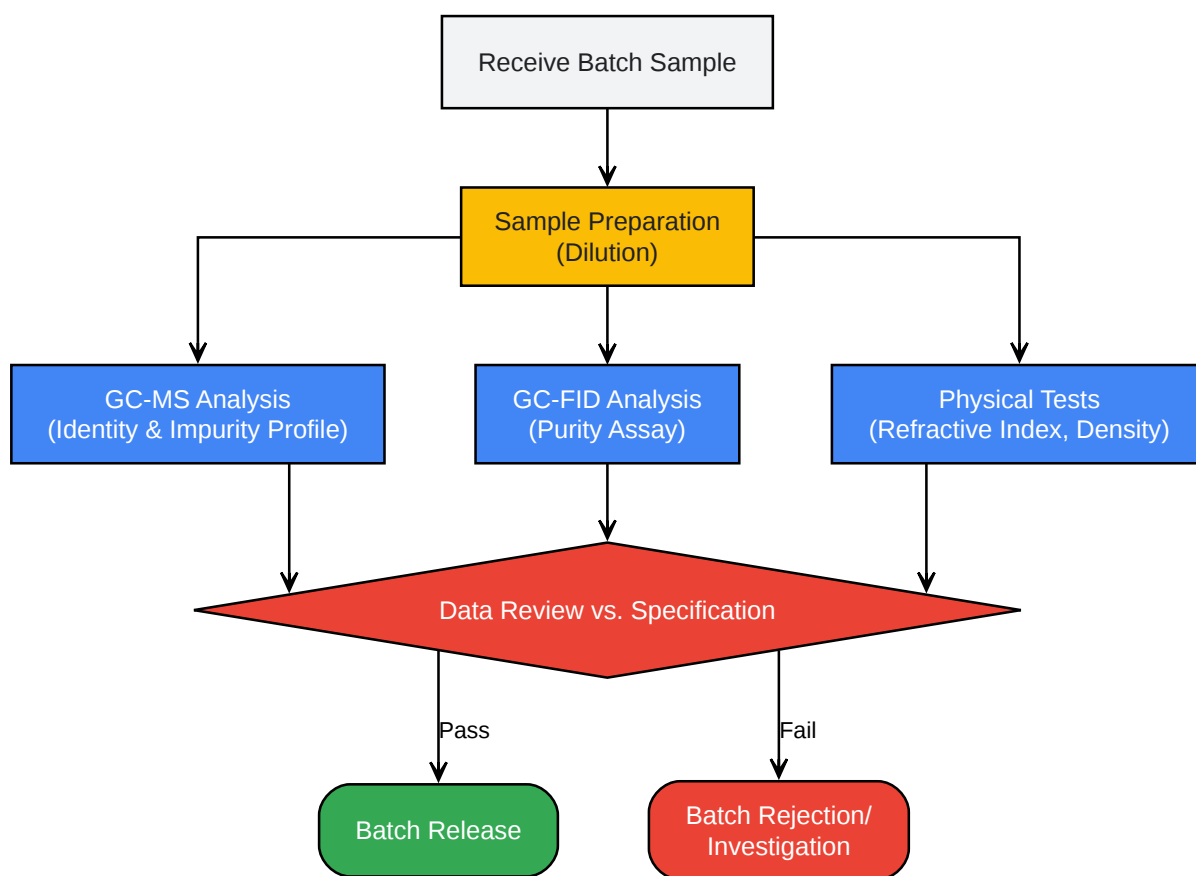
Analytical and Quality Control Protocols

To ensure the purity and identity of **3-Hydroxy-2-methylpentanal** for fragrance applications, standardized analytical methods are employed. Gas chromatography is the primary technique

for assessing purity and identifying impurities.

This protocol outlines a general procedure for the analysis of **3-Hydroxy-2-methylpentanal**. Specific parameters may require optimization based on the available instrumentation.

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
- Sample Preparation: Prepare a dilute solution of the **3-Hydroxy-2-methylpentanal** sample (e.g., 1% w/v) in a suitable solvent such as acetone or diethyl ether.
- Injection: Inject 1 μ L of the prepared sample into the GC inlet.
 - Inlet Temperature: 250°C.
 - Split Ratio: 50:1.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 240°C.
 - Final hold: Hold at 240°C for 5 minutes.
- Detector: Flame Ionization Detector (FID).
 - Detector Temperature: 280°C.
- Data Analysis: The purity is determined by calculating the peak area percentage. The main peak corresponding to **3-Hydroxy-2-methylpentanal** is integrated, and its area is expressed as a percentage of the total integrated area of all peaks in the chromatogram.



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A typical quality control workflow for fragrance ingredient analysis.

Safety, Regulation, and Metabolism

The safety of fragrance ingredients is paramount and is overseen by bodies such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM).[10] Aldehydes, as a chemical class, are known for their potential to cause skin sensitization through the formation of Schiff bases with skin proteins.[11]

Table 2: GHS Hazard Information

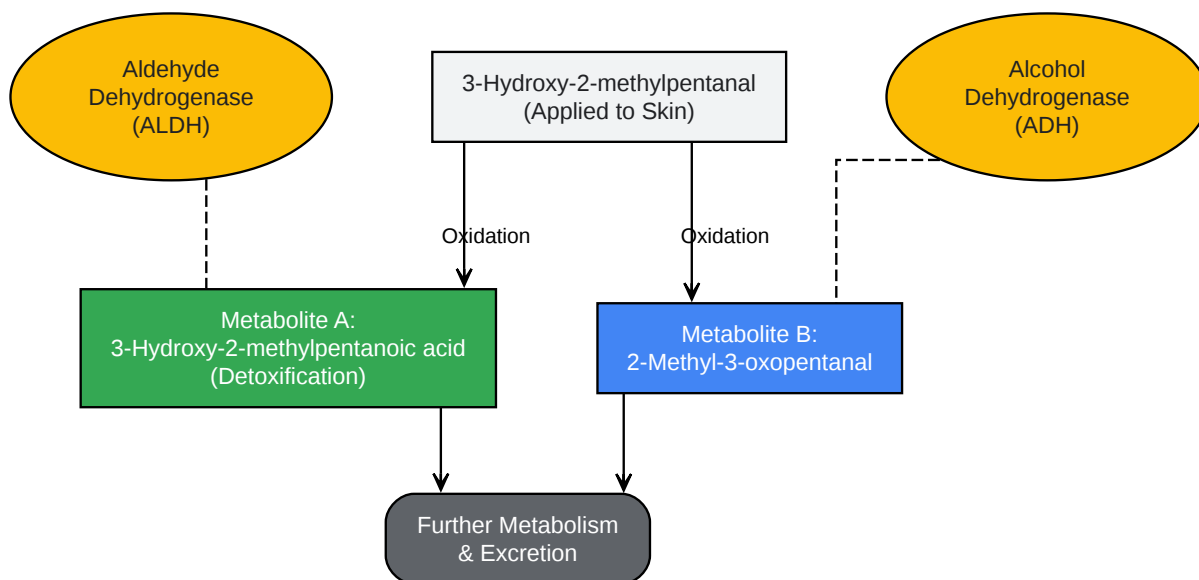
Hazard Code	Description	Reference(s)
H227	Combustible liquid	[8]
H315	Causes skin irritation	[8]
H319	Causes serious eye irritation	[8]
H335	May cause respiratory irritation	[8]

Note: This information is based on GHS classifications provided by a limited number of notifiers to the ECHA C&L Inventory and may not be comprehensive.

Upon topical application, fragrance ingredients can undergo metabolic transformation by enzymes present in the skin.[12][13] Aldehydes and alcohols are primarily metabolized by aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH) enzymes, which are constitutively expressed in the human epidermis.[13][14] For **3-Hydroxy-2-methylpentanal**, two primary metabolic pathways are plausible:

- Oxidation of the Aldehyde: The aldehyde moiety can be oxidized by ALDH to the corresponding carboxylic acid, 3-hydroxy-2-methylpentanoic acid.[15] This is often a detoxification pathway, as carboxylic acids are generally less reactive and sensitizing than their aldehyde precursors.[14]
- Oxidation of the Alcohol: The secondary alcohol group can be oxidized by ADH to a ketone, yielding 2-methyl-3-oxopentanal.

These metabolic steps are crucial in determining the ultimate toxicological profile and sensitization potential of the ingredient.[14][16]



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Plausible metabolic pathways of **3-Hydroxy-2-methylpentanal** in the skin.

As of the latest available information, **3-Hydroxy-2-methylpentanal** is not explicitly listed under a specific restriction or prohibition in the publicly available IFRA Standards library.[10][17][18][19][20] However, all fragrance ingredients must undergo a comprehensive safety assessment by RIFM.[18] Formulators must ensure that the use of this ingredient, and any potential impurities, complies with all current IFRA Standards and regional regulations. It is critical to consult the most recent version of the IFRA Standards and the RIFM database for definitive guidance on usage levels and restrictions in various consumer product categories.

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